N-(2-Chlorophenyl)nonanamide
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Overview
Description
N-(2-Chlorophenyl)nonanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a nonanamide backbone with a 2-chlorophenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chlorophenyl)nonanamide typically involves the reaction of 2-chloroaniline with nonanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chlorophenyl)nonanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-chlorobenzoic acid.
Reduction: Formation of N-(2-chlorophenyl)nonanamine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has been investigated for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Chlorophenyl)nonanamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chlorophenyl)acetamide
- N-(2-Chlorophenyl)benzamide
- N-(2-Chlorophenyl)butanamide
Uniqueness
N-(2-Chlorophenyl)nonanamide is unique due to its longer alkyl chain compared to similar compounds. This structural difference can influence its physical and chemical properties, such as solubility, melting point, and reactivity. Additionally, the presence of the 2-chlorophenyl group can impart specific biological activities that are distinct from other related compounds.
Properties
CAS No. |
143943-85-5 |
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Molecular Formula |
C15H22ClNO |
Molecular Weight |
267.79 g/mol |
IUPAC Name |
N-(2-chlorophenyl)nonanamide |
InChI |
InChI=1S/C15H22ClNO/c1-2-3-4-5-6-7-12-15(18)17-14-11-9-8-10-13(14)16/h8-11H,2-7,12H2,1H3,(H,17,18) |
InChI Key |
QXQGCHLLWMTKSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)NC1=CC=CC=C1Cl |
Origin of Product |
United States |
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